molecular formula C19H19N3O B2534382 N-(4-butylphenyl)quinoxaline-6-carboxamide CAS No. 881438-07-9

N-(4-butylphenyl)quinoxaline-6-carboxamide

Cat. No. B2534382
CAS RN: 881438-07-9
M. Wt: 305.381
InChI Key: OTRACEROFIYQJM-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market .


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . A novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives as bromodomain and extra-terminal (BET) protein inhibitors were designed .

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)quinoxaline-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. Additionally, it has been shown to be stable in solution and can be easily stored. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research of N-(4-butylphenyl)quinoxaline-6-carboxamide. One potential direction is the development of new drugs that target ion channels and receptors, which may have applications in the treatment of several diseases, including pain and neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, more research is needed to understand the potential applications of this compound in the field of nanotechnology, as it has been found to have potential applications in the development of nanomaterials.

Synthesis Methods

The synthesis of N-(4-butylphenyl)quinoxaline-6-carboxamide involves the reaction of 4-butylaniline and 2,3-dichloroquinoxaline in the presence of a base. The reaction results in the formation of N-(4-butylphenyl)quinoxaline-6-carboxylic acid, which is then converted to the amide form using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

N-(4-butylphenyl)quinoxaline-6-carboxamide has been found to have several biological activities that make it a potential candidate for scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs.

Safety and Hazards

Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-butylphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-3-4-14-5-8-16(9-6-14)22-19(23)15-7-10-17-18(13-15)21-12-11-20-17/h5-13H,2-4H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRACEROFIYQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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